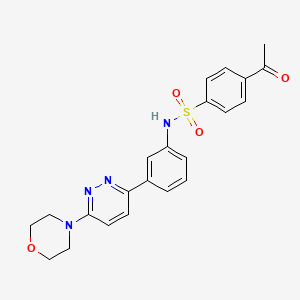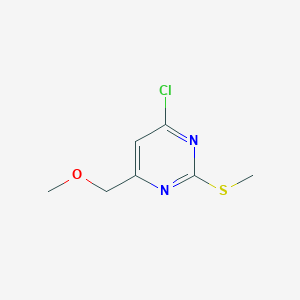![molecular formula C25H25BrN4O2S B2490266 N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1794783-78-0](/img/structure/B2490266.png)
N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound falls into a category of complex organic molecules that often exhibit significant biological activity. It contains multiple functional groups, including an acetamide, a thioether, and a bromo-substituted phenyl group, which may contribute to its chemical reactivity and potential biological interactions.
Synthesis Analysis
Synthesis of such complex molecules typically involves multi-step reactions, starting from simpler precursors. The process may involve the formation of the pyrrolo[3,2-d]pyrimidin core, followed by sequential addition of side chains and functional groups through reactions like nucleophilic substitution, amidation, and thiolation (Gangjee et al., 2005).
Molecular Structure Analysis
The molecular structure likely exhibits a conformation influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance, affecting its three-dimensional shape and, consequently, its biological activity. Crystallography studies of similar compounds provide insights into how different substituents affect molecular conformation (Subasri et al., 2016).
Applications De Recherche Scientifique
Antitumor Potential
- The pyrrolo[2,3-d]pyrimidine scaffold, related to the chemical compound , has shown promise in the development of antitumor agents. Compounds with this scaffold have been synthesized and evaluated for their potential in inhibiting human dihydrofolate reductase and human thymidylate synthase, which are critical enzymes in cancer cell growth. One study demonstrated that these compounds can inhibit the growth of several human tumor cell lines in culture with significant potency (Gangjee et al., 2005).
Antimicrobial and Antiviral Applications
- Pyrrolo[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial and antiviral properties. Certain compounds within this group have shown promising results against various bacterial strains and viruses, including their effectiveness against Newcastle disease (Hilmy et al., 2021).
- The synthesis of novel pyrrolopyrimidine derivatives has demonstrated significant antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Kerru et al., 2019).
Synthesis and Characterization
- The compound and its derivatives have been subjects of extensive synthetic studies to understand their chemical behavior and potential applications in various fields. These studies focus on synthesizing various derivatives and analyzing their structural and chemical properties (Bondock et al., 2008).
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN4O2S/c1-3-4-12-30-24(32)23-22(19(14-27-23)17-8-6-5-7-9-17)29-25(30)33-15-21(31)28-18-10-11-20(26)16(2)13-18/h5-11,13-14,27H,3-4,12,15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYXEQUXPTYBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2490183.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide](/img/structure/B2490184.png)

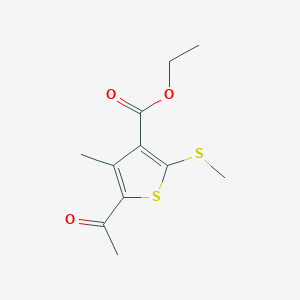
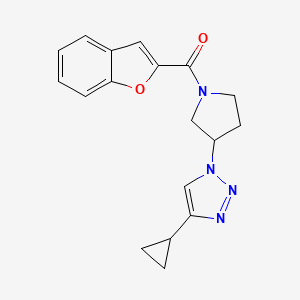
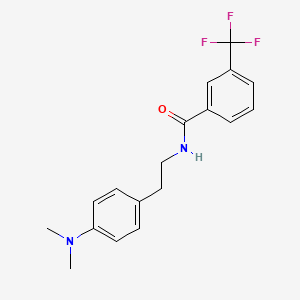
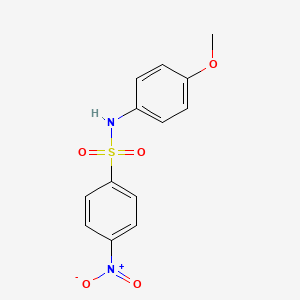
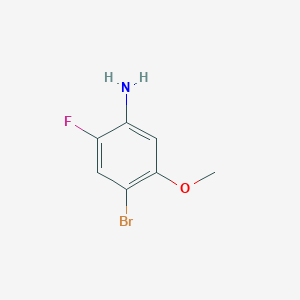
![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2490197.png)
![3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2490199.png)
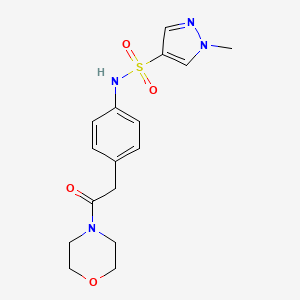
![5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2490203.png)
